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molecular formula C20H31IN2 B8467100 4-Amino-1-decyl-2-methylquinolin-1-ium iodide

4-Amino-1-decyl-2-methylquinolin-1-ium iodide

Cat. No. B8467100
M. Wt: 426.4 g/mol
InChI Key: UAIVMMIZGVQHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06974871B2

Procedure details

This compound was prepared by mixing commercially available iododecane and 4-aminoquinaldine in methyl ethyl ketone, and refluxing for 72 h. The solid product was collected by filtration and recrystallized twice in absolute ethanol. 1H NMR (in DMSO-d6): δ 0.85 (t, J=5.1 Hz, 3H), 1.24 (br, 12H), 1.43 (m, 2H), 1.70 (m, 2H), 2.73 (s, 3H), 4.45 (t, J=8.09 Hz, 2H), 6.73 (s, 1H), 7.72 (dd, 1H), 8.02 (dd, 1H), 8.15 (d, J=8.94 Hz, 1H), 8.43 (d, J=8.37 Hz), 8.81 (br, 2H). Elemental analysis Calcd for C20H31N2I: C, 56.33%; H, 7.33%; N, 6.57%. Found: C, 56.23%; H, 7.41%; N, 6.42%. MS, [M-I−]=299 (m/z) (calcd 299.47 for C20H31N2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[NH2:12][C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]=[C:15]([CH3:23])[CH:14]=1>C(C(C)=O)C>[I-:1].[CH2:2]([N+:16]1[C:17]2[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:13]([NH2:12])=[CH:14][C:15]=1[CH3:23])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=NC2=CC=CC=C12)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 72 h
Duration
72 h
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized twice in absolute ethanol

Outcomes

Product
Name
Type
Smiles
[I-].C(CCCCCCCCC)[N+]1=C(C)C=C(C2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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